![molecular formula C17H21NO2 B2420496 2-{[(4-Ethylbenzyl)amino]methyl}-6-methoxyphenol CAS No. 1223890-71-8](/img/structure/B2420496.png)
2-{[(4-Ethylbenzyl)amino]methyl}-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
The mechanism of action of EMDP is not fully understood, but it has been suggested that the compound may act by inhibiting the activity of enzymes involved in the production of reactive oxygen species (ROS) and inflammation. EMDP has also been found to modulate the expression of genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
EMDP has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the production of ROS and pro-inflammatory cytokines, and to increase the activity of antioxidant enzymes. EMDP has also been found to modulate the expression of genes involved in cell proliferation and apoptosis.
Advantages and Limitations for Lab Experiments
One of the advantages of using EMDP in lab experiments is that it exhibits low toxicity and is relatively stable. However, one of the limitations of using EMDP is that it is not very water-soluble, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on EMDP. One area of interest is the potential use of the compound in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of EMDP and to identify potential drug targets. Another area of interest is the potential use of EMDP in cancer therapy. Future studies should focus on identifying the specific mechanisms by which EMDP exerts its anticancer effects and on optimizing the compound for use in clinical settings.
In conclusion, EMDP is a promising compound that exhibits various biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and to identify potential therapeutic applications.
Synthesis Methods
EMDP can be synthesized by the reaction of 2,6-dimethoxyphenol with 4-ethylbenzylamine in the presence of a catalyst. The reaction is carried out under reflux conditions and the product is obtained after purification by column chromatography.
Scientific Research Applications
EMDP has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. The compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. EMDP has also been found to have anticancer properties and has been studied for its potential use in cancer therapy.
properties
IUPAC Name |
2-[[(4-ethylphenyl)methylamino]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-3-13-7-9-14(10-8-13)11-18-12-15-5-4-6-16(20-2)17(15)19/h4-10,18-19H,3,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGVPUYNASJSSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCC2=C(C(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2420413.png)
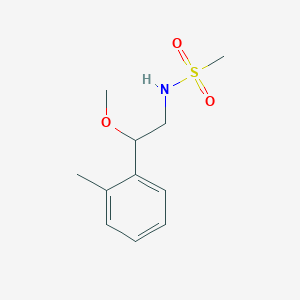
![2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B2420416.png)

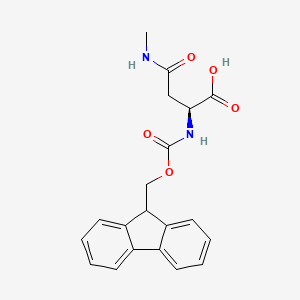
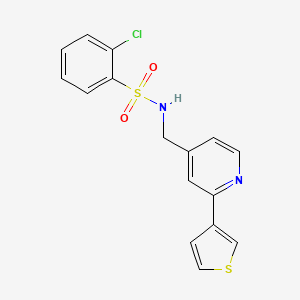

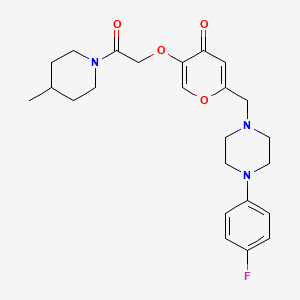


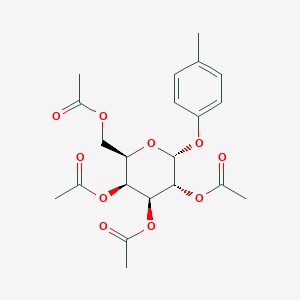

![N-(3,4-dimethoxyphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
